molecular formula C15H13NO3 B14295727 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid CAS No. 116628-15-0

2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid

Cat. No.: B14295727
CAS No.: 116628-15-0
M. Wt: 255.27 g/mol
InChI Key: XZULGHKBZQRUPF-UHFFFAOYSA-N
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Description

2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxyphenyl group and an ethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid typically involves the condensation of 3-hydroxyacetophenone with 2-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ethylideneamino group can be reduced to an ethylamino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethylamino derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylideneamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the ortho position.

    2-{(E)-[1-(4-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the para position.

    2-{(E)-[1-(3-Methoxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and ethylideneamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

116628-15-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-[1-(3-hydroxyphenyl)ethylideneamino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10(11-5-4-6-12(17)9-11)16-14-8-3-2-7-13(14)15(18)19/h2-9,17H,1H3,(H,18,19)

InChI Key

XZULGHKBZQRUPF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1C(=O)O)C2=CC(=CC=C2)O

Origin of Product

United States

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